molecular formula C8H15NO6S B2608123 Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane;oxalic acid CAS No. 2243508-70-3

Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane;oxalic acid

Cat. No.: B2608123
CAS No.: 2243508-70-3
M. Wt: 253.27
InChI Key: YAEMYQRKZFGRJT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

imino-methyl-oxo-(oxolan-2-ylmethyl)-λ6-sulfane;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.C2H2O4/c1-10(7,8)5-6-3-2-4-9-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMYQRKZFGRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1CCCO1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane; oxalic acid is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an imino group, oxolan moiety, and lambda6-sulfane. Its molecular formula is C9H13NOS, with a molecular weight of approximately 173.21 g/mol. The specific structural attributes contribute to its biological properties.

PropertyValue
Molecular FormulaC9H13NOS
Molecular Weight173.21 g/mol
CAS Number1936185-02-2

Biological Activity Overview

Research indicates that imino-methyl compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific activity of imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane; oxalic acid has been explored in various studies.

Antimicrobial Activity

One study highlighted the antimicrobial efficacy of related imino compounds against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo.

Case Studies

  • Case Study on Antimicrobial Properties
    • Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.
    • Method : Disc diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed significant inhibition compared to control groups, indicating potential as an antimicrobial agent.
  • Case Study on Anti-inflammatory Activity
    • Objective : To assess the impact on inflammatory markers in a rat model.
    • Method : Administration of the compound followed by measurement of cytokine levels.
    • Results : A notable reduction in TNF-alpha and IL-6 levels was observed, suggesting effective anti-inflammatory action.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Structural Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the imino group can enhance or diminish biological activity, providing insights for future drug design.
  • Mechanism of Action : Studies suggest that the compound may interact with specific cellular pathways involved in inflammation and microbial resistance.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane

(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane (CAS 175202-98-9)
  • Molecular Formula: C₁₀H₈ClNOS₂
  • Applications : Used in pharmaceutical and agrochemical research due to its sulfoximine backbone, which improves metabolic stability .
Sulfonamide Derivatives (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride)
  • Synthesis : Prepared via chlorosulfonation of indole derivatives .
  • Reactivity : Acts as an electrophilic reagent in forming sulfonamides, critical in drug design.

Comparison Table 1: Structural and Functional Properties

Compound Functional Groups Key Applications Stability/Reactivity
Imino-methyl-oxo-(oxolan-2-ylmethyl)-λ⁶-sulfane λ⁶-sulfane, imino, oxo, oxolane Catalysis, chiral synthesis High thermal stability, chiral
(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-λ⁶-sulfane λ⁶-sulfane, thiophene, chlorophenyl Pharmaceuticals, agrochemicals Aromatic stability, moderate reactivity
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride Sulfonyl chloride, indole Drug intermediates Highly reactive, moisture-sensitive

Functional Analogues of Oxalic Acid

Acetic Acid (CH₃COOH)
  • Acidity : pKa = 4.76, weaker than oxalic acid due to a single carboxylic group .
  • Applications : Food preservative, solvent.
Citric Acid (C₆H₈O₇)
  • Biosynthesis : Produced alongside oxalic acid in Aspergillus niger under pH 6 conditions .
  • Chelation : Less effective than oxalic acid in dissolving iron oxides (e.g., hematite) .

Comparison Table 2: Acidic and Chelation Properties

Compound pKa Values Chelation Strength (Fe³⁺) Industrial Use
Oxalic acid 1.23, 4.26 High (log K = 7.2) Metal cleaning, mineral processing
Acetic acid 4.76 Low Food industry, solvents
Citric acid 3.13, 4.76, 6.40 Moderate Food additive, pharmaceuticals

Detailed Research Findings

Chemical Reactivity and Catalytic Roles

  • Oxalic Acid :
    • Acts as a catalyst in microwave-assisted benzoxazole synthesis via [CholineCl][Oxalic Acid] ionic liquids, achieving yields >90% under mild conditions .
    • Dissolves magnetite (Fe₃O₄) and hematite (Fe₂O₃) in nitric acid mixtures via reductive chelation, with dissolution rates proportional to oxalate concentration .
  • Sulfoximines :
    • Exhibit chiral induction in asymmetric catalysis. For example, λ⁶-sulfane derivatives facilitate enantioselective C–N bond formation in pharmaceutical intermediates .

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